molecular formula C20H41NO2 B12767131 Dimethylaminoethyl palmitate CAS No. 40817-19-4

Dimethylaminoethyl palmitate

Cat. No.: B12767131
CAS No.: 40817-19-4
M. Wt: 327.5 g/mol
InChI Key: XSKSOLBYWOVVBN-UHFFFAOYSA-N
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Description

Dimethylaminoethyl palmitate is an organic compound with the molecular formula C20H41NO2. It is an ester formed from palmitic acid and dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylaminoethyl palmitate can be synthesized through the esterification of palmitic acid with dimethylaminoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoethyl palmitate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form palmitic acid and dimethylaminoethanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: Palmitic acid and dimethylaminoethanol.

    Oxidation: N-oxide derivatives of this compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethylaminoethyl palmitate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and other complex molecules.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin conditions and as a component in topical formulations.

    Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethylaminoethyl palmitate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. The molecular targets and pathways involved include interactions with lipid molecules and membrane proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethyl methacrylate: Another ester with similar chemical properties but different applications, primarily in polymer chemistry.

    Dimethylaminoethyl acrylate: Similar in structure but used mainly in the production of polymers and coatings.

Uniqueness

Dimethylaminoethyl palmitate is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to interact with biological membranes also sets it apart from other similar compounds, making it valuable in biomedical research and drug delivery systems.

Properties

CAS No.

40817-19-4

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

2-(dimethylamino)ethyl hexadecanoate

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3/h4-19H2,1-3H3

InChI Key

XSKSOLBYWOVVBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCN(C)C

Origin of Product

United States

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